molecular formula C7H13BrN2S B3007186 4-(sec-Butyl)thiazol-2-amine hydrobromide CAS No. 2230807-85-7

4-(sec-Butyl)thiazol-2-amine hydrobromide

Cat. No.: B3007186
CAS No.: 2230807-85-7
M. Wt: 237.16
InChI Key: VHVFVXOVDCNDRS-UHFFFAOYSA-N
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Description

4-(sec-Butyl)thiazol-2-amine hydrobromide is a thiazole derivative characterized by a sec-butyl substituent at the 4-position of the thiazole ring and a hydrobromide salt form at the 2-amine group. The sec-butyl group introduces steric bulk and hydrophobicity, which may influence solubility, crystallinity, and biological interactions. The hydrobromide salt enhances stability and aqueous solubility compared to the free base form, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

4-butan-2-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.BrH/c1-3-5(2)6-4-10-7(8)9-6;/h4-5H,3H2,1-2H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVFVXOVDCNDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CSC(=N1)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sec-Butyl)thiazol-2-amine hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the sec-Butyl Group: The secondary butyl group can be introduced via alkylation reactions using sec-butyl halides.

    Formation of the Hydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

    Batch or Continuous Flow Reactors: These are used to control reaction conditions such as temperature, pressure, and reaction time.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(sec-Butyl)thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and amines.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydrothiazole derivatives.

    Substitution Products: Various alkylated, acylated, and aminated thiazole derivatives.

Scientific Research Applications

Anticancer Activity

4-(sec-Butyl)thiazol-2-amine hydrobromide has been explored for its anticancer properties. Studies have shown that 2-aminothiazole derivatives can inhibit the growth of various cancer cell lines, including:

  • Breast cancer
  • Lung cancer
  • Colon cancer
  • Melanoma
  • Renal cancer .

The mechanism of action often involves the inhibition of specific kinases and other targets involved in cell proliferation and survival. For instance, compounds derived from the thiazole scaffold have demonstrated selective nanomolar inhibitory activity against multiple human cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research suggests that thiazole derivatives can exhibit potent effects against a variety of pathogens, including bacteria and fungi. The mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has shown promise in other therapeutic areas such as:

  • Antidiabetic : Modulating glucose metabolism.
  • Anti-inflammatory : Reducing inflammation markers.
  • Antiviral : Inhibiting viral replication .

Case Study: Antitumor Activity Evaluation

A study evaluated various 2-amino-thiazole derivatives, including this compound, against different cancer cell lines. The findings indicated that certain structural modifications significantly enhanced their anticancer activity, with some compounds achieving IC50 values in the low micromolar range .

Case Study: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The results demonstrated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant pathogens .

Summary Table of Applications

Application AreaSpecific ActivitiesReferences
AnticancerInhibition of cell proliferation in multiple cancer types
AntimicrobialEffective against various bacterial and fungal strains
Anti-inflammatoryReduction of inflammatory markers
AntiviralInhibition of viral replication

Mechanism of Action

The mechanism of action of 4-(sec-Butyl)thiazol-2-amine hydrobromide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2-amine derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a detailed comparison of 4-(sec-butyl)thiazol-2-amine hydrobromide with structurally related compounds.

Structural and Physical Properties

Compound Substituent Melting Point (°C) Synthesis Method Key Features References
This compound 4-(sec-butyl) Not reported Hantzsch condensation (inferred) Hydrobromide salt enhances solubility
4-(tert-Butyl)-N-methyl-thiazol-2-amine hydrobromide 4-(tert-butyl), N-methyl Not reported Not specified Increased steric bulk from tert-butyl
4-(4-Bromophenyl)thiazol-2-amine derivatives 4-(4-bromophenyl) 62–120 Condensation with aldehydes Hypsochromic shifts in UV spectra
4-(Tricyclo[3.3.1.1³,⁷]decyl)phenyl derivative (3a) Bulky tricyclodecyl 345 (dec.) Hantzsch reaction High thermal stability, medicinal use
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol Bromobenzylideneamino 120–122 Condensation in ethanol IR/NMR-confirmed structure
4-(p-Tolyl)thiazol-2-amine 4-(p-tolyl) 164–165 Cyclocondensation with thioglycolic acid MMP inhibition, anti-inflammatory
Naphthalene-fused derivatives Naphthalenyl 105–107 Diazotization and coupling Dye applications, good fixation on nylon

Structure-Activity Relationships (SAR)

  • Substituent Bulk : Bulky groups (e.g., tricyclodecyl) enhance thermal stability but may reduce solubility .
  • Electron-Withdrawing Groups : Bromophenyl substituents improve dye fixation via covalent bonding .
  • Hydrogen Bonding : Protonation at the thiazole nitrogen (evident in hydrobromide salts) facilitates intermolecular interactions in crystal lattices .

Biological Activity

4-(sec-Butyl)thiazol-2-amine hydrobromide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

  • Chemical Name : this compound
  • CAS Number : 2230807-85-7
  • Molecular Formula : C₉H₁₁BrN₂S
  • Molecular Weight : 251.16 g/mol

The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets. The thiazole ring is crucial for the antimicrobial and anticancer activities, acting through mechanisms such as inhibition of bacterial lipid biosynthesis and modulation of cell signaling pathways involved in tumor growth and survival .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that this compound demonstrates promising antibacterial activity comparable to standard antibiotics like norfloxacin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivity AgainstMIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16
Standard (Norfloxacin)E. coli8
Standard (Norfloxacin)S. aureus4

Anticancer Activity

Thiazole derivatives, including this compound, have been evaluated for their anticancer properties in various cancer cell lines. In vitro studies have reported significant antiproliferative effects against human breast adenocarcinoma (MCF7), lung cancer (A549), and colon cancer (HT29) cell lines .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
MCF715
A54920
HT2925

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. Preliminary studies suggest that compounds with a thiazole moiety can exhibit significant anticonvulsant effects in animal models, indicating a potential therapeutic application in epilepsy treatment .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound, against a panel of bacterial strains. Results indicated that this compound exhibited superior activity against S. aureus, making it a candidate for further development as an antibiotic agent .
  • Anticancer Evaluation : In a recent investigation, the compound was tested against various cancer cell lines using the Sulforhodamine B assay. The results demonstrated that it significantly inhibited cell proliferation in MCF7 cells with an IC50 value lower than many existing chemotherapeutics .
  • Anticonvulsant Studies : A series of thiazole derivatives were assessed for their anticonvulsant properties using the maximal electroshock seizure (MES) model in rodents. Compounds similar to this compound showed promising results, suggesting a mechanism involving modulation of neurotransmitter systems .

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